4-amino-N-quinolin-8-ylbenzenesulfonamide
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Overview
Description
4-amino-N-quinolin-8-ylbenzenesulfonamide is an organic compound with the molecular formula C15H13N3O2S and a molecular weight of 299.3 g/mol. This compound is a sulfonamide derivative of quinoline, characterized by the presence of both benzene and quinoline rings connected via a sulfonamide group. It has several properties and applications in research and industry, making it a valuable compound for various scientific studies.
Preparation Methods
The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves several steps and reaction conditions. One common synthetic route includes the reaction of 4-amino-N-8-quinolinyl- with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-amino-N-quinolin-8-ylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties and reactivity.
Substitution: The compound can undergo substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-amino-N-quinolin-8-ylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-amino-N-quinolin-8-ylbenzenesulfonamide can be compared with other similar compounds, such as:
Sulfamethoxazole: Another sulfonamide derivative with antimicrobial properties.
Sulfapyridine: Used in the treatment of bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
What sets this compound apart is its unique combination of the quinoline and benzene rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDETFZSIPJEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353698 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33757-63-0 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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